![molecular formula C15H19NO2 B2371075 N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide CAS No. 2411244-13-6](/img/structure/B2371075.png)
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, also known as HET0016, is a potent inhibitor of the cytochrome P450 (CYP) enzyme, specifically CYP4A. This molecule has gained significant attention in the scientific community due to its potential applications in various fields, including cancer research, cardiovascular disease, and inflammation.
Mecanismo De Acción
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide inhibits the CYP4A enzyme by binding to its heme moiety, which is required for the enzyme's activity. The inhibition of CYP4A by this compound leads to the accumulation of arachidonic acid and its metabolites, which have been shown to have anti-proliferative and anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth, reduction of blood pressure, and anti-inflammatory effects. In cancer cells, this compound inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. In cardiovascular disease, this compound reduces blood pressure by inhibiting the production of vasoconstrictors and increasing the production of vasodilators. Inflammation studies have shown that this compound reduces the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide in lab experiments is its specificity towards the CYP4A enzyme. This specificity allows for the selective inhibition of the enzyme without affecting other enzymes in the CYP family. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its bioavailability and effectiveness.
Direcciones Futuras
There are various future directions for the study of N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide, including its potential applications in cancer therapy, cardiovascular disease, and inflammation. In cancer therapy, this compound could be used in combination with other chemotherapeutic agents to enhance their effectiveness. In cardiovascular disease, this compound could be used as a potential therapeutic agent for the treatment of hypertension and other cardiovascular diseases. In inflammation, this compound could be used as a potential therapeutic agent for the treatment of various inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.
Conclusion
In conclusion, this compound, or this compound, is a potent inhibitor of the CYP4A enzyme with potential applications in various scientific fields, including cancer research, cardiovascular disease, and inflammation. Its specificity towards the CYP4A enzyme makes it a valuable tool for studying the role of this enzyme in various biological processes. Further research on this compound could lead to the development of new therapeutic agents for the treatment of various diseases.
Métodos De Síntesis
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide can be synthesized using a multi-step process, starting from commercially available starting materials. The first step involves the preparation of 1-(4-fluorophenyl)-2-cyclobutanone, which is then converted to 1-(4-fluorophenyl)-2-cyclobutenol. The cyclobutenol is then reacted with N-methylprop-2-enamide to yield this compound.
Aplicaciones Científicas De Investigación
N-[(1-Hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide has been extensively studied in various scientific fields, including cancer research, cardiovascular disease, and inflammation. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In cardiovascular disease, this compound has been shown to reduce blood pressure and improve cardiac function in animal models. Inflammation studies have shown that this compound can reduce inflammation in various animal models of inflammation.
Propiedades
IUPAC Name |
N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-3-13(17)16(2)14(15(18)10-7-11-15)12-8-5-4-6-9-12/h3-6,8-9,14,18H,1,7,10-11H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNZCLJJNQQOLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2(CCC2)O)C(=O)C=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Ethyl-2-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2370992.png)
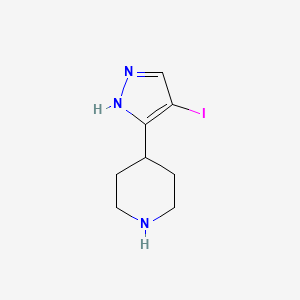
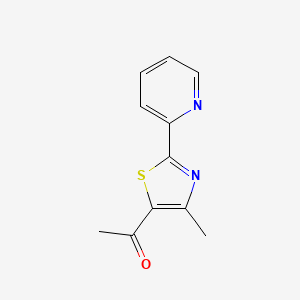
![N-(1-(6-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2370996.png)
![N-cyclohexyl-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2370998.png)
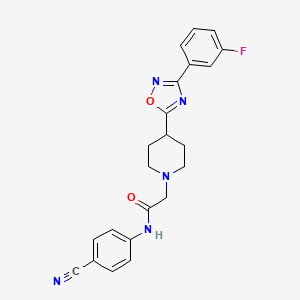
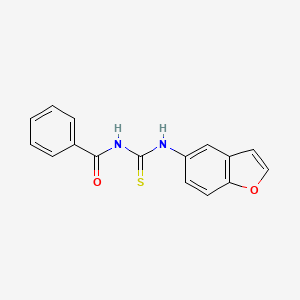
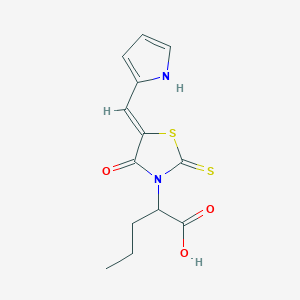
![2-[(3E)-1-(dimethylamino)-3-{[(2-fluorophenyl)methoxy]imino}propylidene]propanedinitrile](/img/structure/B2371007.png)
![2-(4-chlorophenoxy)-2,2-difluoro-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2371010.png)
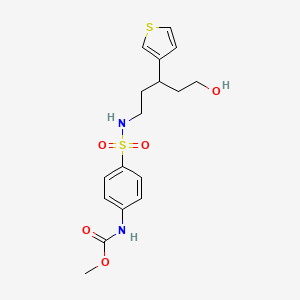
![4-methyl-2-(4-methylpiperazino)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B2371013.png)
![2-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzamide](/img/structure/B2371014.png)
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethoxybenzamide](/img/structure/B2371015.png)